molecular formula C8H15BrO3S B13343788 3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13343788
M. Wt: 271.17 g/mol
InChI Key: FSABMGWKMGTLBS-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a bromine atom, a thiolane ring, and a methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane compounds depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and thiolane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(2-methylpropoxy)benzenecarbothioamide
  • 3-Bromo-4-(2-methylpropoxy)benzenamine

Uniqueness

3-Bromo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is unique due to its combination of a bromine atom, a thiolane ring, and a methylpropoxy group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H15BrO3S

Molecular Weight

271.17 g/mol

IUPAC Name

3-bromo-4-(2-methylpropoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C8H15BrO3S/c1-6(2)3-12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3

InChI Key

FSABMGWKMGTLBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CS(=O)(=O)CC1Br

Origin of Product

United States

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